molecular formula C14H19Cl2N3O B5493443 N-(2,5-dichlorophenyl)-4-propylpiperazine-1-carboxamide

N-(2,5-dichlorophenyl)-4-propylpiperazine-1-carboxamide

Cat. No.: B5493443
M. Wt: 316.2 g/mol
InChI Key: ITRBHSDHGQXVDQ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-propylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2,5-dichlorophenyl group and a propyl chain. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-4-propylpiperazine-1-carboxamide typically involves the acylation of piperazine derivatives. One common method includes the reaction of 2,5-dichlorophenyl isocyanate with 4-propylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dichlorophenyl)-4-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents like ethanol or methanol, elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-propylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby influencing neurological functions.

Comparison with Similar Compounds

N-(2,5-dichlorophenyl)-4-propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

  • N-(2,5-dichlorophenyl)-4-methylpiperazine-1-carboxamide
  • N-(2,5-dichlorophenyl)-4-ethylpiperazine-1-carboxamide
  • N-(2,5-dichlorophenyl)-4-butylpiperazine-1-carboxamide

These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the piperazine ring. The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O/c1-2-5-18-6-8-19(9-7-18)14(20)17-13-10-11(15)3-4-12(13)16/h3-4,10H,2,5-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRBHSDHGQXVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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